molecular formula C7H6ClNO2 B134738 2-Amino-3-chlorobenzoic acid CAS No. 6388-47-2

2-Amino-3-chlorobenzoic acid

Cat. No. B134738
CAS RN: 6388-47-2
M. Wt: 171.58 g/mol
InChI Key: LWUAMROXVQLJKA-UHFFFAOYSA-N
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Patent
US09006477B2

Procedure details

70 ml of methanol was added to an autoclave, and cooled to −70° C., and 16 g (942 mmol) of a generated ammonia gas was added. 30 g (157 mmol) of 2,3-dichlorobenzoic acid and 0.78 g (7.85 mmol) of copper(I) chloride were added. The autoclave was sealed, and heated in an oil bath at 130° C. and 30 atmospheres for 20 hours. After the completion of the reaction, the autoclave was cooled to room temperature, and the reaction mixture was transferred into a reaction flask. 100 ml of water was added to the reaction solution, and the reaction solution was heated in an oil bath to 100° C. to remove the ammonia and the methanol. Then, the reaction solution was cooled to room temperature, and hydrochloric acid was added to adjust the pH value to 3. The precipitated crystals were filtered and dried to obtain 21.8 g of 2-amino-3-chlorobenzoic acid as white crystals with a yield of 81%.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0.78 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.[NH3:3].Cl[C:5]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]>[Cu]Cl.O>[NH2:3][C:5]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1Cl
Name
Quantity
0.78 g
Type
catalyst
Smiles
[Cu]Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath at 130° C.
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred into a reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated in an oil bath to 100° C.
CUSTOM
Type
CUSTOM
Details
to remove the ammonia
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
hydrochloric acid was added
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.